![molecular formula C10H15Br B2923120 (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane CAS No. 2550997-20-9](/img/structure/B2923120.png)
(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its bromine atom substitution, which imparts distinct chemical properties and reactivity. The tricyclic framework consists of three interconnected rings, making it a fascinating subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent bromination introduces the bromine atom at the desired position. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The tricyclic structure allows for addition reactions, particularly at the double bonds within the rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential pharmaceutical applications.
Medicine: Research into its biological activity may lead to the development of new drugs or therapeutic agents.
Industry: Its reactivity and stability make it useful in materials science and the development of advanced materials.
Mécanisme D'action
The mechanism by which (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved can vary depending on the context of its application, such as inhibiting enzyme activity or modulating receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane include other tricyclic molecules with different substituents, such as:
- (1S,2S,3R,6R,7R)-3-Chlorotricyclo[5.2.1.02,6]decane
- (1S,2S,3R,6R,7R)-3-Fluorotricyclo[5.2.1.02,6]decane
- (1S,2S,3R,6R,7R)-3-Iodotricyclo[5.2.1.02,6]decane
Uniqueness
The uniqueness of (1S,2S,3R,6R,7R)-3-Bromotricyclo[52102,6]decane lies in its specific bromine substitution, which imparts distinct reactivity and properties compared to its halogenated analogs
Propriétés
IUPAC Name |
(1S,2S,3R,6R,7R)-3-bromotricyclo[5.2.1.02,6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2/t6-,7+,8-,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSNEQMMBMJMHA-ZOZBQHSOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2[C@@H](CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
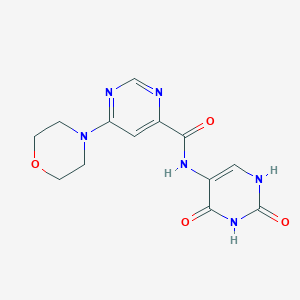
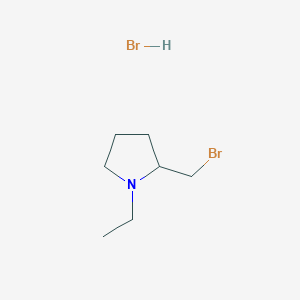
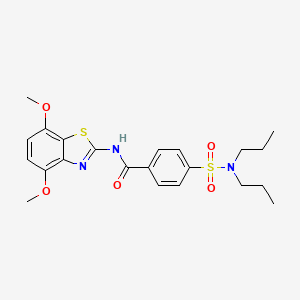
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2923041.png)
![N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2923042.png)


![8-(2,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2923049.png)
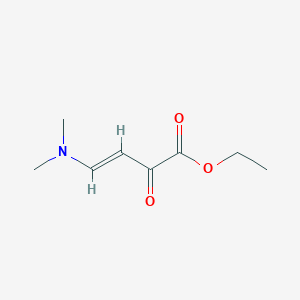
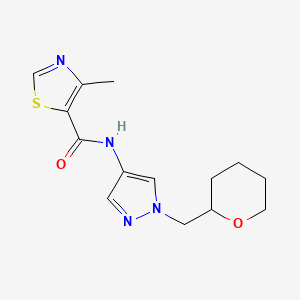
![methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2923056.png)
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2923057.png)
![3-methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2923058.png)
![Methyl 4-((9-(3-morpholinopropyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2923060.png)
